An In-depth Technical Guide to 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and agrochemical research. Its rigid pyrimidine core, substituted with reactive chloro groups, a nucleophilic amino group, and a versatile carboxylic acid handle, makes it an attractive scaffold for the synthesis of diverse molecular architectures with a wide range of biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the fundamental properties of a molecule is crucial for its application in synthesis and biological screening. The key physicochemical data for 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Weight | 208.00 g/mol | [1] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |
| CAS Number | 1207176-09-7 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Slightly soluble in water, soluble in acidic and alkaline solutions | [3] |
| Storage | Store at 2-8°C in a dry, well-ventilated place |
Synthesis of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
The synthesis of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid typically involves a multi-step process, beginning with the construction of the pyrimidine ring followed by chlorination. A general and adaptable synthetic pathway is outlined below.
Step 1: Synthesis of the Dihydroxypyrimidine Precursor
The initial step involves the condensation of a suitable C3-dicarbonyl equivalent with guanidine to form the 2-aminopyrimidine core. For the target molecule, the precursor would be 5-amino-2,6-dihydroxy-pyrimidine-4-carboxylic acid (also known as 5-aminoorotic acid)[4].
Conceptual Experimental Protocol: Synthesis of 5-Aminoorotic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
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Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride. Once dissolved, introduce a suitable diethyl malonate derivative substituted at the alpha-position with a group that can be converted to an amino group (e.g., a nitro or protected amino group).
-
Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid or hydrochloric acid). The dihydroxypyrimidine product will precipitate out of the solution.
-
Purification: The crude product can be collected by filtration, washed with cold ethanol and diethyl ether, and then purified by recrystallization.
Step 2: Chlorination of the Dihydroxypyrimidine
The dihydroxy pyrimidine precursor is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. This is a common transformation in pyrimidine chemistry.
Conceptual Experimental Protocol: Chlorination
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Reaction Setup: In a fume hood, suspend the dried 5-aminoorotic acid in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for several hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. This should be done slowly and with vigorous stirring in a well-ventilated fume hood, as the reaction of POCl₃ with water is highly exothermic and releases HCl gas. The solid product, 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid, will precipitate.
-
Purification: The crude product is collected by filtration, washed thoroughly with cold water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Caption: Synthetic workflow for 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid.
Chemical Reactivity and Derivatization
The reactivity of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is dictated by its three functional groups: the two chlorine atoms, the amino group, and the carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Positions
The chlorine atoms at the 2- and 6-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr)[5]. The electron-withdrawing nature of the pyrimidine nitrogens and the carboxylic acid group activates the ring towards attack by nucleophiles. This allows for the selective introduction of a wide range of substituents, such as amines, alkoxides, and thiolates. The reaction conditions can often be tuned to achieve mono- or di-substitution.
Representative Experimental Protocol: Mono-amination via SNAr
-
Reaction Setup: Dissolve 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid in a suitable solvent such as ethanol, isopropanol, or acetonitrile in a round-bottom flask.
-
Addition of Reagents: Add one equivalent of the desired amine nucleophile and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
Caption: Key reaction pathways for derivatization.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety offers another point for diversification. Standard organic transformations can be employed to convert it into a variety of other functional groups:
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Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides.
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Esterification: Reaction with alcohols under acidic conditions or via the acid chloride to produce esters.
-
Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Amino Group
The amino group can undergo reactions such as acylation, alkylation, and diazotization, further expanding the synthetic possibilities.
Applications in Research and Development
The structural motifs present in 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid are frequently found in biologically active molecules, making it a key intermediate in drug discovery and agrochemical development.
Medicinal Chemistry
The pyrimidine core is a common feature in many approved drugs. The ability to readily introduce diverse substituents onto the 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid scaffold makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening. Derivatives of aminopyrimidines have shown a wide range of therapeutic potential, including:
-
Kinase Inhibitors: The pyrimidine scaffold can act as a hinge-binding motif in many protein kinases, which are important targets in oncology.
-
Antiviral Agents: Substituted pyrimidines are known to interfere with viral replication processes[6].
-
Anti-inflammatory Agents: Certain aminopyrimidine derivatives have been shown to inhibit the production of pro-inflammatory mediators[7].
Agrochemicals
Substituted pyrimidine carboxylic acids have been investigated for their herbicidal properties[8]. The structural diversity that can be achieved from 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid allows for the fine-tuning of activity and selectivity against various weed species.
Spectroscopic Characterization
¹H NMR:
-
A broad singlet corresponding to the amino (NH₂) protons. The chemical shift of this peak would be concentration-dependent and would disappear upon D₂O exchange.
-
A broad singlet for the carboxylic acid (COOH) proton, also exchangeable with D₂O.
¹³C NMR:
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Signals for the four carbon atoms of the pyrimidine ring, with those bonded to chlorine atoms appearing at a characteristic downfield shift.
-
A signal for the carboxylic acid carbonyl carbon at a downfield position (typically >160 ppm).
IR Spectroscopy:
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N-H stretching vibrations for the amino group in the region of 3300-3500 cm⁻¹.
-
A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.
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C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).
Safety and Handling
5-Amino-2,6-dichloropyrimidine-4-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation[2].
-
Precautionary Measures: Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
Conclusion
5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a versatile and valuable building block for chemical synthesis. Its multiple reactive sites allow for the creation of diverse and complex molecules with significant potential in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage this powerful chemical tool.
References
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Tejera, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]
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Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. Available at: [Link]
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ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available at: [Link]
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PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
- Google Patents. (n.d.). US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
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NIST. (n.d.). 5-Amino-4,6-dichloropyrimidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
- Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- European Patent Office. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
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Česnek, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(4), 6049–6065. Available at: [Link]
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ChemSrc. (n.d.). 2-amino-4,6-dichloro-pyrimidine-5-carboxylic acid. Available at: [Link]
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